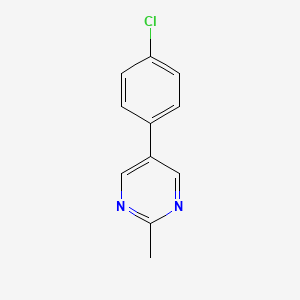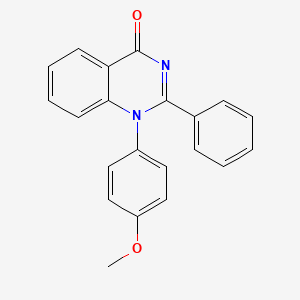
5-(3,4,5-Trichlorophenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4,5-Trichlorophenyl)pyrimidin-2-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with a 3,4,5-trichlorophenyl group at the 5-position and an amino group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4,5-Trichlorophenyl)pyrimidin-2-amine typically involves the condensation of 3,4,5-trichlorobenzaldehyde with guanidine or its derivatives under basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the pyrimidine ring.
Condensation Reaction: 3,4,5-Trichlorobenzaldehyde reacts with guanidine in the presence of a base such as sodium ethoxide or potassium carbonate.
Cyclization: The intermediate Schiff base undergoes cyclization to form the pyrimidine ring, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3,4,5-Trichlorophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The amino group at the 2-position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group.
Cyclization Reactions: The compound can form fused ring systems through cyclization reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Derivatives with various substituents at the amino group.
Oxidation Products: Oxidized derivatives such as nitroso or nitro compounds.
Reduction Products: Reduced derivatives such as amines or hydrazines.
Scientific Research Applications
5-(3,4,5-Trichlorophenyl)pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Biology: It serves as a probe for studying biological pathways and molecular interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3,4,5-Trichlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A similar compound with a fused pyrazole ring, known for its kinase inhibitory activity.
Pyrido[2,3-d]pyrimidine: Another related compound with a fused pyridine ring, also used in medicinal chemistry.
Quinazoline: A compound with a fused benzene ring, widely studied for its anticancer properties.
Uniqueness
5-(3,4,5-Trichlorophenyl)pyrimidin-2-amine is unique due to the presence of the 3,4,5-trichlorophenyl group, which enhances its lipophilicity and potential binding affinity to hydrophobic pockets in target proteins. This structural feature distinguishes it from other pyrimidine derivatives and contributes to its specific biological activities.
Properties
Molecular Formula |
C10H6Cl3N3 |
|---|---|
Molecular Weight |
274.5 g/mol |
IUPAC Name |
5-(3,4,5-trichlorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H6Cl3N3/c11-7-1-5(2-8(12)9(7)13)6-3-15-10(14)16-4-6/h1-4H,(H2,14,15,16) |
InChI Key |
IMSMTLDOBMDLJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C2=CN=C(N=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


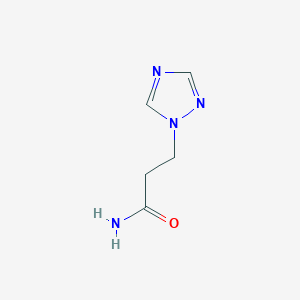

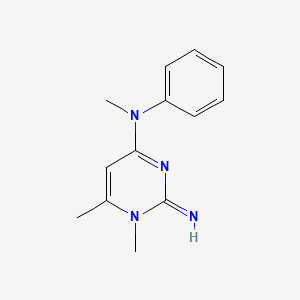
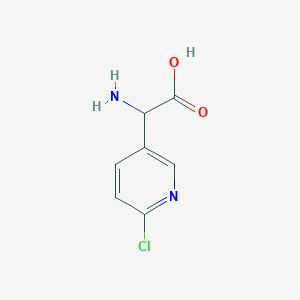
![1-(Imidazo[1,2-a]pyrimidin-3-yl)ethanol](/img/structure/B13103290.png)
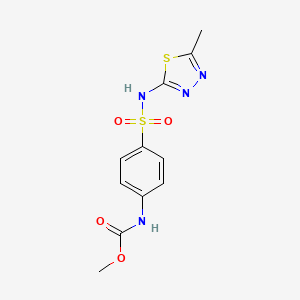
![2-(4-Chlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13103302.png)
![2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13103315.png)
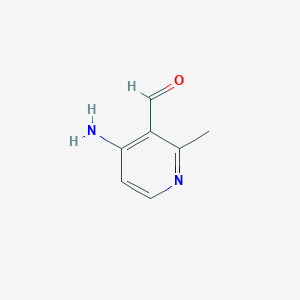
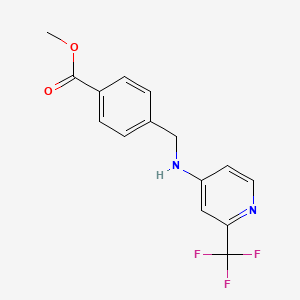
![4-[3-(4-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103338.png)

